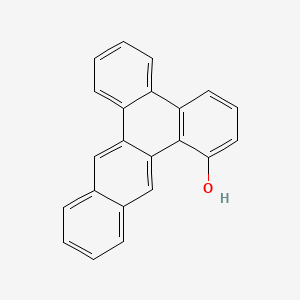
1-Hydroxydibenz(a,c)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxydibenz(a,c)anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14O. This compound is characterized by its complex structure, consisting of multiple fused benzene rings with a hydroxyl group attached. It is a derivative of dibenz(a,c)anthracene, which is known for its interesting photophysical and photochemical properties .
準備方法
The synthesis of 1-Hydroxydibenz(a,c)anthracene can be achieved through several methods. One common approach involves the oxidation of dibenz(a,c)anthracene using reagents such as potassium permanganate or chromium trioxide.
Industrial production methods for this compound are less common due to its specialized applications. laboratory-scale synthesis often employs Friedel-Crafts reactions, Elbs reactions, and aromatic cyclodehydration techniques .
化学反応の分析
1-Hydroxydibenz(a,c)anthracene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones using oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming dibenz(a,c)anthracene.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic rings.
Major products formed from these reactions include quinones, reduced hydrocarbons, and various substituted derivatives.
科学的研究の応用
1-Hydroxydibenz(a,c)anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research has shown that PAHs, including this compound, can interact with biological systems, making them useful in toxicological studies.
Medicine: While not commonly used in clinical settings, this compound’s interactions with DNA and proteins are of interest in cancer research.
作用機序
The mechanism by which 1-Hydroxydibenz(a,c)anthracene exerts its effects involves its ability to intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations. The compound can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
類似化合物との比較
1-Hydroxydibenz(a,c)anthracene can be compared to other PAHs such as:
Dibenz(a,h)anthracene: Another PAH with similar structural features but different biological activities.
Anthracene: A simpler PAH with three fused benzene rings, lacking the hydroxyl group.
Benzo(a)pyrene: A well-known carcinogenic PAH with five fused benzene rings
The uniqueness of this compound lies in its specific hydroxylation, which imparts distinct chemical and biological properties.
特性
CAS番号 |
115165-01-0 |
|---|---|
分子式 |
C22H14O |
分子量 |
294.3 g/mol |
IUPAC名 |
benzo[n]triphenylen-8-ol |
InChI |
InChI=1S/C22H14O/c23-21-11-5-10-18-16-8-3-4-9-17(16)19-12-14-6-1-2-7-15(14)13-20(19)22(18)21/h1-13,23H |
InChIキー |
DTCDZJFAHXOXHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3C(=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


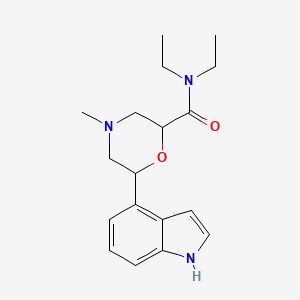
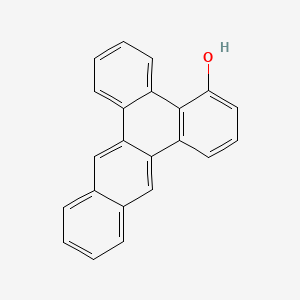
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
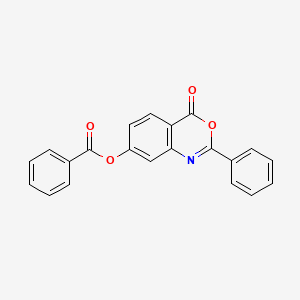
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
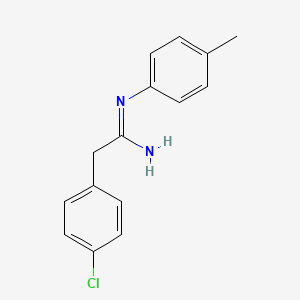
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
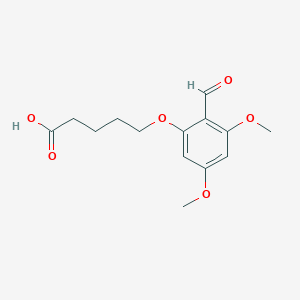
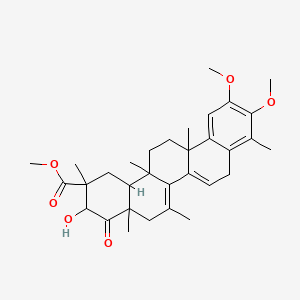
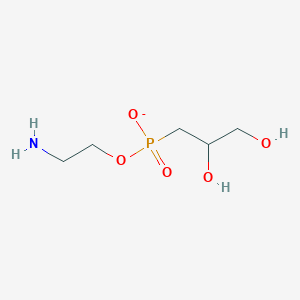
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
